molecular formula C16H18FN3O2 B6440354 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549045-78-3

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440354
CAS No.: 2549045-78-3
M. Wt: 303.33 g/mol
InChI Key: GUYDYFKQTVBKJJ-UHFFFAOYSA-N
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Description

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the azetidine ring and the pyrazole moiety contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate amine and halide precursors under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 3-fluoro-4-methoxybenzoic acid and a suitable coupling reagent.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving hydrazine and a diketone precursor.

    Final Coupling: The final step involves coupling the azetidine and pyrazole intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar compounds to 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole include:

    1-{[1-(3-chloro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole: This compound has a chlorine atom instead of a fluorine atom, which may alter its reactivity and biological activity.

    1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole: The presence of a sulfonyl group instead of a benzoyl group can significantly change its chemical properties and applications.

    1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-ethyl-1H-pyrazole: The substitution of a methyl group with an ethyl group can affect the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-11-6-18-20(7-11)10-12-8-19(9-12)16(21)13-3-4-15(22-2)14(17)5-13/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYDYFKQTVBKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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